4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile
Description
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group at position 4, a chlorine atom at position 5, and a hydroxyl group at position 2. Its molecular formula is C₁₄H₁₀ClNO₂, with an average molecular weight of 265.69 g/mol (calculated from and structural analysis). This compound is structurally related to simpler benzonitriles but distinguished by its benzyl-protected hydroxyl group, which enhances its stability during synthetic processes.
Properties
Molecular Formula |
C14H10ClNO2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,9H2 |
InChI Key |
PLHMIRBVOYMRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitrating agents like nitric acid, while chlorination can be performed using chlorine gas or other chlorinating agents. Benzyloxylation typically involves the use of benzyl alcohol and a suitable catalyst, and hydroxylation can be carried out using hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Inhibition of MAO-B
Recent studies have demonstrated that derivatives of 4-(benzyloxy)-5-chloro-2-hydroxybenzonitrile exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. For instance, a study highlighted the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives that showed significant MAO-B inhibition with an IC50 value of 0.062 µM, indicating strong potential for therapeutic use in Parkinson's disease treatment .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory properties. Inhibitors targeting leukotriene A4 hydrolase (LTA4H) have shown promise in treating inflammatory diseases. Compounds similar to this compound have been developed as LTA4H inhibitors, which are beneficial in managing conditions such as inflammatory bowel disease and arthritis .
Neuroprotective Effects
Research indicates that certain derivatives possess neuroprotective effects, potentially through antioxidant activities and metal chelation capabilities. These properties may help mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegeneration .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzonitrile
Molecular Formula: C₇H₄ClNO Molecular Weight: 153.56 g/mol Substituents: 5-chloro, 2-hydroxy Key Differences:
- Lacks the benzyloxy group at position 4, making it less sterically hindered and more polar.
- The unprotected hydroxyl group at position 2 increases reactivity in electrophilic substitution reactions but reduces stability under basic or oxidative conditions .
Applications : Acts as a precursor for synthesizing halogenated aromatic nitriles, including 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile .
5-Bromo-2-hydroxybenzonitrile
Molecular Formula: C₇H₄BrNO Molecular Weight: 198.02 g/mol Substituents: 5-bromo, 2-hydroxy Key Differences:
4-(Benzyloxy)-3-phenethoxyphenol
Molecular Formula : C₂₁H₂₀O₃
Molecular Weight : 320.38 g/mol
Substituents : 4-benzyloxy, 3-phenethoxy
Key Differences :
- Replaces the 5-chloro and nitrile groups with a phenethoxy substituent, increasing lipophilicity and molecular weight.
- Synthesized in high yield (96% ) via sequential benzyl protection and oxidation, demonstrating the versatility of benzyloxy groups in multi-step syntheses .
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Halogen Substitution (Cl vs. Bromine’s larger size, however, promotes stronger halogen bonding, as evidenced by its crystalline network .
- Benzyloxy vs. Phenethoxy : Benzyloxy groups offer steric protection and moderate lipophilicity, while phenethoxy groups further increase molecular bulk and hydrophobicity, influencing solubility and membrane permeability in drug candidates .
- Nitrile Functionality : The nitrile group in benzonitrile derivatives serves as a versatile handle for further functionalization, such as cycloaddition or reduction, enabling diverse pharmacological applications .
Biological Activity
4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and potential applications in cancer therapy.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical methods involving the substitution of functional groups on a benzonitrile scaffold. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure of synthesized compounds.
Antimicrobial Activity
A study examined the antimicrobial properties of various derivatives related to this compound. The synthesized compounds were tested against different bacterial strains using the agar diffusion method. The results indicated that many derivatives exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 10a | E. coli | Moderate |
| 10b | S. aureus | Moderate |
| 10c | Pseudomonas aeruginosa | Moderate |
| 10d | Bacillus subtilis | Moderate |
These findings suggest that further optimization of the molecular structure could enhance the antimicrobial efficacy of these compounds.
Neuroprotective Effects
Research has also indicated that derivatives of this compound may possess neuroprotective properties. A specific derivative demonstrated potent inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. This compound showed an IC50 value of 0.062 µM , indicating strong inhibitory activity .
Table 2: MAO-B Inhibitory Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3h | 0.062 | Competitive Inhibition |
In addition to MAO-B inhibition, this derivative exhibited significant antioxidant activity and metal-chelating ability, further supporting its potential as a therapeutic agent for neuroprotection .
Cancer Therapeutics
The potential anticancer activity of compounds related to this compound has been explored in various studies. These compounds have shown promise as MDM2 inhibitors, which are crucial in regulating p53, a tumor suppressor protein. The ability to inhibit MDM2 can lead to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells .
Table 3: Anticancer Activity Summary
| Compound | Mechanism | Activity Level |
|---|---|---|
| Various Derivatives | MDM2 Inhibition | Potent |
Case Studies
- Antimicrobial Screening : A series of synthesized thiazole derivatives were evaluated for their antimicrobial properties, revealing that modifications around the benzyloxy group could enhance activity against specific bacterial strains .
- Neuroprotective Evaluation : In a study focused on Parkinson's disease models, derivatives exhibiting MAO-B inhibition were shown to improve neuronal survival and reduce oxidative stress markers .
- Cancer Research : Compounds that inhibit MDM2 demonstrated significant antiproliferative effects in vitro against wild-type p53 cancer cells, suggesting their utility as targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
